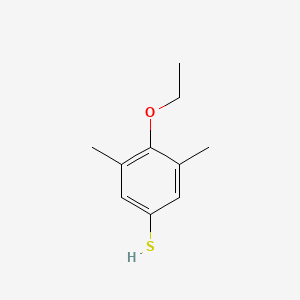

4-Ethoxy-3,5-dimethylthiophenol

Description

4-Ethoxy-3,5-dimethylthiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (–SH) group at the para position, ethoxy (–OCH₂CH₃) and methyl (–CH₃) substituents at the 3,5-positions of the benzene ring. Thiophenol derivatives are notable for their nucleophilicity, acidity (pKa ~6–8), and roles in pharmaceuticals or agrochemicals due to sulfur's reactivity .

Properties

IUPAC Name |

4-ethoxy-3,5-dimethylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-4-11-10-7(2)5-9(12)6-8(10)3/h5-6,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINWDSACIQXQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3,5-dimethylthiophenol typically involves the introduction of the ethoxy and methyl groups onto the thiophenol ring. One common method is the alkylation of 3,5-dimethylthiophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-dimethylthiophenol can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiophenols depending on the reagents used.

Scientific Research Applications

4-Ethoxy-3,5-dimethylthiophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-dimethylthiophenol depends on its specific application. In biological systems, it may interact with cellular components through its thiol group, which can form disulfide bonds with proteins, affecting their function. The ethoxy and methyl groups may also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

3,5-Dichloro-4-ethoxybenzoic acid ()

- Structure : Ethoxy (4-OCH₂CH₃), chloro (3,5-Cl), and carboxylic acid (–COOH) groups.

- Properties: Higher acidity (carboxylic acid group, pKa ~2–3) compared to thiophenol. Melting point: 179–180°C; IR absorption at 1635 cm⁻¹ (C=O stretch).

- Applications : Intermediate in organic synthesis, e.g., drug precursors.

4-Ethoxy-3,5-difluorobenzyl alcohol ()

- Structure : Ethoxy (4-OCH₂CH₃), fluoro (3,5-F), and alcohol (–CH₂OH) groups.

- Properties: Molecular weight: 188.17 g/mol; less acidic (alcohol pKa ~16–18) than thiophenol.

- Applications : Building block in fluorinated pharmaceuticals or materials.

Escaline (4-ethoxy-3,5-dimethoxybenzeneethanamine) ()

- Structure : Ethoxy (4-OCH₂CH₃), methoxy (3,5-OCH₃), and ethylamine (–CH₂CH₂NH₂) groups.

- Properties: Psychoactive potency enhanced by ethoxy substitution compared to methoxy analogs due to steric/electronic effects . Molecular formula: C₁₂H₁₉NO₃.

Thiadiazole Derivatives ()

- Structure : Methylsulfanyl (–SCH₃) and methyl groups.

- Properties : Planar structure with insecticidal/fungicidal activity. Intramolecular hydrogen bonding enhances stability.

Structural and Reactivity Comparisons

| Compound | Key Substituents | Functional Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-Ethoxy-3,5-dimethylthiophenol | Ethoxy, 3,5-CH₃ | Thiophenol (–SH) | ~170 (estimated) | High nucleophilicity, moderate acidity |

| 3,5-Dichloro-4-ethoxybenzoic acid | Ethoxy, 3,5-Cl | Carboxylic acid | 232.98 | High acidity (pKa ~2–3), solid at RT |

| 4-Ethoxy-3,5-difluorobenzyl alcohol | Ethoxy, 3,5-F | Alcohol (–CH₂OH) | 188.17 | Low acidity, fluorinated hydrophobicity |

| Escaline | Ethoxy, 3,5-OCH₃ | Ethylamine | 225.29 | Psychoactive, enhanced receptor interaction |

- Reactivity: Thiophenol derivatives (e.g., target compound) undergo oxidation to disulfides (–S–S–) or participate in nucleophilic substitutions, unlike ethers or alcohols . Ethoxy groups increase lipophilicity compared to methoxy, affecting membrane permeability in bioactive compounds .

Research Findings and Key Insights

- Steric Effects : Ethoxy groups in 4-position (as in Escaline) extend out of the aromatic plane, enhancing receptor interaction compared to planar methoxy groups .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) reduce ring electron density, altering reactivity (e.g., slower electrophilic substitution in 3,5-dichloro-4-ethoxybenzoic acid) .

- Synthetic Pathways : Hydrolysis of esters () or condensation reactions () are common methods for ethoxy-substituted analogs.

Biological Activity

4-Ethoxy-3,5-dimethylthiophenol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H14O2S

- Molecular Weight : 218.29 g/mol

- IUPAC Name : 4-Ethoxy-3,5-dimethylbenzenethiol

The compound features a thiophenol structure with an ethoxy group and two methyl substituents on the benzene ring, which may influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress which is linked to various diseases, including cancer and neurodegenerative disorders.

A study demonstrated that derivatives of thiophenol possess the ability to scavenge free radicals effectively, suggesting that this compound may share these properties.

Antimicrobial Activity

Several studies have explored the antimicrobial effects of thiophenol derivatives. For instance, compounds with similar structures have shown efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses.

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways:

- Reactive Oxygen Species (ROS) Scavenging : The compound may reduce ROS levels, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : It could inhibit specific enzymes involved in cellular metabolism or microbial growth.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several thiophenol derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls.

Antimicrobial Efficacy Assessment

In a comparative study examining the antimicrobial efficacy of various thiophenols against clinical isolates, this compound demonstrated notable activity against gram-positive bacteria and fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.